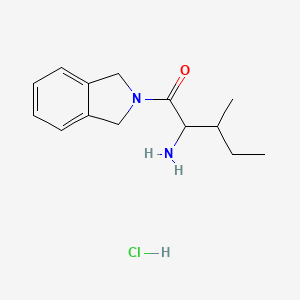
2-Pyrimidinamine, N-(2,6-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is a heterocyclic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, where the amino group at the 2-position is substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential bioactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines. For instance, 2-chloro-4,6-dimethylpyrimidine can react with 2,6-dichloroaniline under microwave conditions to yield the desired product . The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated pyrimidines and substituted anilines. Acidic or basic conditions are often employed to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions typically yield various anilinopyrimidine derivatives .
Scientific Research Applications
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and is studied for its effects on various biological systems.
Industry: It is used in the production of fungicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog without the dichlorophenyl substitution.
4-(2,4-Dichlorophenyl)-2-pyrimidinamine: Another derivative with a different substitution pattern.
Uniqueness
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its bioactivity and makes it a valuable compound for various applications.
Properties
CAS No. |
66501-16-4 |
|---|---|
Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15) |
InChI Key |
RQHCTLPUMQYABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)

![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)




